Hypochlorite

Description

Significance of Hypochlorite as a Key Reactive Species in Contemporary Chemical Research

This compound is a potent oxidizing agent and a member of the reactive oxygen species (ROS) family. frontiersin.orgwikipedia.org In biological systems, it is produced by immune cells, such as neutrophils, during the response to infection. wikipedia.org This endogenous production highlights its role in the body's natural defense mechanisms against pathogens. wikipedia.org

In the field of organic synthesis, sodium this compound (NaOCl) is valued as a strong oxidizing and bleaching agent. researchgate.net It serves as a source of oxygen for various reactions, including the epoxidation of olefins. researchgate.net Recent advancements have introduced sodium this compound pentahydrate (NaClO·5H₂O) as a stable, crystalline reagent, expanding its applications in organic synthesis. mdpi.comresearchgate.net This form has been used for the oxidation of alcohols and sulfides. researchgate.net

The reactivity of this compound is also a subject of study in environmental science. Its application in water treatment to disinfect drinking water and sanitize wastewater is a long-standing practice. atamanchemicals.comwikipedia.orgalliancechemical.comomal.in However, research is ongoing to understand and mitigate the formation of disinfection by-products (DBPs) when this compound reacts with organic matter in water. nih.gov

Interdisciplinary Relevance of this compound Across Scientific Disciplines

The study of this compound is not confined to a single scientific field; its properties and reactions are of interest across various disciplines.

Biology and Medicine: In biological contexts, this compound is recognized as a key component of the innate immune response. wikipedia.org It is generated by the enzyme myeloperoxidase in neutrophils to kill invading pathogens. pnas.orgnih.gov However, excessive production of this compound can also lead to tissue damage and is implicated in inflammatory diseases. pnas.orgnih.gov Research also explores its therapeutic applications, such as in wound care and as an antiseptic in dental procedures. researchgate.netnih.govjintegrativederm.org

Chemistry: In chemistry, this compound is a versatile reagent for various transformations. It is used in organic synthesis for oxidation and chlorination reactions. wikipedia.orgresearchgate.netmdpi.comthieme-connect.com The development of new catalytic systems and reagents involving this compound continues to be an active area of research. researchgate.net

Environmental Science: The role of this compound in water treatment is a major focus in environmental science. alliancechemical.comomal.in Studies investigate its efficacy in eliminating pathogens while also examining the potential environmental impact of its by-products. nih.govcleaninginstitute.orgscispace.com

Overview of Advanced Research Trajectories in this compound Chemistry

Current research on this compound is following several advanced trajectories:

Development of Novel Catalytic Systems: Researchers are designing new catalysts to enhance the selectivity and efficiency of this compound-mediated reactions in organic synthesis. This includes the use of phase-transfer catalysts and the development of more environmentally friendly "green" chemistry protocols. researchgate.netfishersci.se

Understanding Biological Roles and Pathologies: A significant area of research is dedicated to elucidating the precise mechanisms of this compound's action in the immune system and its role in the pathology of various diseases. pnas.orgnih.gov This includes the development of fluorescent probes for the sensitive and selective detection of this compound in biological systems. rsc.org

Advanced Oxidation Processes (AOPs): In environmental remediation, this compound is a key component of AOPs. frontiersin.org Research in this area focuses on optimizing conditions for the degradation of persistent organic pollutants in water and soil. bluewavv.com

Electrochemical Synthesis: There is growing interest in the electrochemical synthesis of this compound as a more sustainable and controllable alternative to traditional chemical methods. rsc.org This approach offers advantages in terms of purity and safety. rsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | PubChem CID | Molecular Formula | Molar Mass | Appearance |

| Hypochlorous Acid | 24341 | HOCl | 52.46 g/mol | Colorless aqueous solution |

| Sodium this compound | 23665760 | NaClO | 74.44 g/mol | Colorless or slightly yellow watery liquid |

| Calcium this compound | 24504 | Ca(OCl)₂ | 142.98 g/mol | White/gray powder |

Structure

2D Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Sodium hypochlorite mediate its antimicrobial action by reacting with fatty acids and amino acids. Via saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Sodium hypochlorite may react with amino acids to neutralize them and form water and salt. Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism. Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups. Eventually hypochlorous acid and hypochlorite ions degrade and hydrolyze amino acids. |

|---|---|

Numéro CAS |

14380-61-1 |

Formule moléculaire |

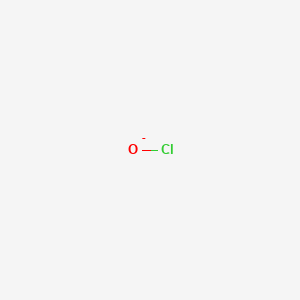

ClO- |

Poids moléculaire |

51.45 g/mol |

Nom IUPAC |

hypochlorite |

InChI |

InChI=1S/ClO/c1-2/q-1 |

Clé InChI |

WQYVRQLZKVEZGA-UHFFFAOYSA-N |

SMILES |

[O-]Cl |

SMILES canonique |

[O-]Cl |

Point d'ébullition |

Decomposes at 40 (sodium hypochlorite) |

Autres numéros CAS |

14380-61-1 |

Description physique |

Salts between a metal ion (most commonly the sodium ion, calcium ion, or potassium ion) and the hypochlorite group ClO-. Toxic by ingestion and inhalation. Powerful irritants to the skin, eyes and mucous membranes. May cause ignition when in contact with organic materials. When involved in a fire they may accelerate combustion or cause an explosion. |

Solubilité |

Soluble (sodium hypochlorite) |

Synonymes |

Hypochlorite Hypochlorous Acid Hypochlorous Acids |

Origine du produit |

United States |

Synthetic and Preparation Methodologies for Hypochlorite Species

Chemical Synthesis Routes for Hypochlorite Generation

The predominant chemical methods for producing this compound involve the controlled reaction of chlorine gas with alkaline solutions.

The most significant large-scale industrial method for producing sodium this compound is the Hooker process. mdpi.comdenora.com This process involves passing chlorine gas into a cold, dilute solution of sodium hydroxide (B78521). denora.comrsc.org The reaction is a disproportionation, where chlorine is simultaneously oxidized and reduced. mdpi.com

Reaction: Cl₂ + 2NaOH → NaClO + NaCl + H₂O denora.comrsc.org

To maximize the yield of sodium this compound and prevent its decomposition into sodium chlorate (B79027), the temperature of the solution must be carefully maintained below 40°C. mdpi.comdenora.com Commercial solutions produced via this method invariably contain a significant amount of sodium chloride (NaCl) as a byproduct. mdpi.com

Another historical method for producing sodium this compound solution involves the reaction of sodium carbonate with chlorinated lime ("bleaching powder"). mdpi.com Chlorinated lime is a mixture containing calcium this compound, calcium chloride, and calcium hydroxide.

Reaction: Na₂CO₃(aq) + Ca(OCl)₂(aq) → CaCO₃(s) + 2NaOCl(aq) mdpi.com

Calcium this compound is produced industrially by treating calcium hydroxide (slaked lime) with chlorine gas. ustb.edu.cnabechem.comcleanwater1.com

Reaction: 2Cl₂ + 2Ca(OH)₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O ustb.edu.cncleanwater1.com

This process can be conducted in stages to produce various compositions with different ratios of calcium this compound, unreacted lime, and calcium chloride. cleanwater1.com A variation known as the "sodium process" involves treating slaked lime with both chlorine gas and sodium hydroxide. ustb.edu.cn

Additionally, other this compound salts can be synthesized through salt metathesis reactions. For instance, reacting calcium this compound with metal sulfates in an aqueous solution can produce other metal hypochlorites. This reaction is driven to completion by the precipitation of the insoluble calcium sulfate (B86663). di-nol.com

Electrochemical Synthesis of this compound Solutions

Electrochemical synthesis, particularly for sodium this compound, offers a reliable method for on-site generation, which circumvents the risks associated with transporting and storing hazardous chemicals. cleanwater1.comsespi.it This process uses electricity to convert a simple brine (saltwater) solution into a this compound solution. cleanwater1.comyunchtitanium.com

The electrochemical generation of this compound is based on the electrolysis of a sodium chloride (brine) solution. mdpi.comyunchtitanium.com When a direct current is passed through the solution in an electrolytic cell, distinct reactions occur at the anode and cathode. mdpi.comwatereurope.eu

At the Anode (Oxidation): Chloride ions (Cl⁻) are oxidized to form chlorine gas (Cl₂). mdpi.comwatereurope.euReaction: 2Cl⁻ → Cl₂ + 2e⁻ mdpi.com

At the Cathode (Reduction): Water (H₂O) is reduced to produce hydrogen gas (H₂) and hydroxide ions (OH⁻). mdpi.comyunchtitanium.comReaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻ mdpi.com

In an undivided electrolytic cell, the chlorine gas produced at the anode and the sodium hydroxide (formed from Na⁺ and OH⁻ ions) at the cathode are allowed to mix. mdpi.comabechem.com They react to form sodium this compound (NaClO) and sodium chloride (NaCl). mdpi.comyunchtitanium.com

The pH of the electrolyte plays a crucial role in the products formed at the anode. At a pH above 7.5, chloride ions react with hydroxide ions to form this compound directly. rsc.org

Electrolytic cells for this compound generation are primarily categorized as undivided or divided cells.

Undivided Cells: These are the most common type for on-site generation due to their simpler and more economical operation. abechem.comaau.dk In these cells, the anode and cathode are in the same compartment, allowing the chlorine and hydroxide ions to mix and react to form this compound. mdpi.comabechem.com They are often designed with narrow electrode gaps to improve efficiency. susana.org

Divided Cells (Membrane Cells): These cells, similar to those used in the chlor-alkali industry, employ a membrane (typically a cation exchange membrane) to separate the anode and cathode compartments. ircwash.orggoogle.com This prevents the mixing of products, generating separate streams of chlorine gas and sodium hydroxide, which can then be reacted in a separate chamber. ircwash.org While more complex, this configuration allows for the production of higher concentration this compound solutions and pure hydrogen gas as a byproduct. google.comgoogle.com However, membrane cells can have higher energy consumption and are intolerant to impurities like calcium and magnesium ions, which can foul the membrane. rsc.orgircwash.org

The choice of electrode material is critical for cell performance and longevity.

Anodes: Modern systems predominantly use Dimensionally Stable Anodes (DSA). watereurope.eu These consist of a titanium substrate coated with a mixture of metal oxides, such as ruthenium and iridium oxides, which are excellent catalysts for the chlorine evolution reaction and resist corrosion. di-nol.comjenningsanodes.com

Cathodes: Materials for the cathode are chosen for their stability and corrosion resistance. Titanium and certain grades of stainless steel are commonly used. rsc.orgabechem.com

Cell designs can also be monopolar or bipolar. In a monopolar setup, electrodes are connected in parallel, while in a bipolar configuration, they are connected in series within the electrolyte. ircwash.org

The efficiency of electrochemical this compound generation is governed by several key operational parameters. Optimizing these factors is essential for maximizing production while minimizing energy consumption and cost. mdpi.comrsc.org

Cell potential and current density are directly related and significantly impact the rate of this compound production. mdpi.com

Cell Voltage: The voltage required is dependent on factors like the concentration of the brine solution, the distance between electrodes (inter-electrode spacing), and the cell design. mdpi.comgoogle.com Minimizing the inter-electrode spacing can reduce the cell voltage and improve energy efficiency. mdpi.comelectrochemsci.org

Table 1: Effect of Current Density on this compound Production

| Current Density | This compound Production Rate | Energy Consumption | Notes |

|---|---|---|---|

| Low | Slower | Lower | May be more energy-efficient per unit of product. |

| Optimal | Maximized | Balanced | Balances production rate with efficiency and stability. rsc.orgelectrochemsci.org |

Temperature has a dual effect on the electrochemical synthesis of this compound.

Production: While higher temperatures can increase the conductivity of the electrolyte and the rate of electrochemical reactions, they also significantly accelerate the chemical decomposition of the this compound product into chlorate (ClO₃⁻) and chloride (Cl⁻). rsc.orgustb.edu.cn This decomposition reaction becomes particularly significant at temperatures above 35-40°C. mdpi.comustb.edu.cn

Stability: To ensure the stability of the final product and maximize the net yield, it is crucial to maintain a low operating temperature. rsc.org Studies indicate that an optimum temperature for production is often low, for example around 10°C, as this minimizes the loss of chlorine gas and the rate of this compound decomposition. ustb.edu.cn Industrial systems often incorporate cooling coils or other heat-exchange systems to manage the heat generated during electrolysis and maintain the electrolyte at a lower temperature. rsc.org

Table 2: Effect of Temperature on this compound Synthesis

| Temperature | Production Rate (Electrochemical) | Decomposition Rate (Chemical) | Net Yield |

|---|---|---|---|

| Low (e.g., 10-20°C) | Moderate | Low | Higher, more stable product. rsc.orgustb.edu.cn |

| Moderate (e.g., 25-35°C) | Higher | Moderate | May decrease due to increasing decomposition. ustb.edu.cn |

Advanced Electrode Materials for Optimized this compound Production

Anode Material Development

The anode is the site of the critical chlorine evolution reaction (CER). However, a parasitic side reaction, the oxygen evolution reaction (OER), can also occur. Since the standard electrode potential for OER (1.23 V) is lower than that for CER (1.36 V), there is a thermodynamic preference for oxygen evolution. rsc.org Therefore, the primary goal in anode material development is to use electrocatalysts that have a high overpotential for OER and a low overpotential for CER, thus maximizing the efficiency of chlorine production. ircwash.org

Commonly developed and utilized anode materials include:

Dimensionally Stable Anodes (DSA): These are the most widely used anodes in industrial chlor-alkali processes and this compound generation. DSAs typically consist of a titanium (Ti) substrate coated with a catalytically active layer of mixed metal oxides (MMO). udhtu.edu.ua The titanium substrate provides excellent corrosion resistance and stability, while the coating provides the necessary electrocatalytic properties.

Ti/RuO₂ (Ruthenium Oxide-Coated Titanium): Anodes with coatings based on a mixture of ruthenium oxide (RuO₂) and titanium oxide (TiO₂) have proven to be highly effective for the electrolysis of concentrated NaCl solutions. udhtu.edu.ua Ti/RuO₂ anodes offer superior performance compared to older materials like graphite (B72142), demonstrating higher yields of active chlorine under similar conditions of temperature and electrolyte concentration. karger.com

Ti/MMO (Mixed Metal Oxide-Coated Titanium): This category encompasses a variety of DSA coatings. For dilute NaCl solutions (0.05–0.5 M), coatings of mixed iridium and titanium or tin oxides are particularly effective. udhtu.edu.ua These anodes are designed to have a long service life and high efficiency for chlorine evolution.

Ti/Pt (Platinized Titanium): Platinum-coated titanium anodes are another effective option. Platinum is chosen for its relatively high overpotential for oxygen formation compared to chlorine formation, which helps to suppress the unwanted OER side reaction. ircwash.org Along with Ti/RuO₂, Ti/Pt anodes provide significantly better yields of active chlorine than graphite anodes. karger.com

Ti/PtPd(10%)Ox (Platinum-Palladium Oxide-Coated Titanium): This represents a more advanced formulation, incorporating palladium into the catalytic coating. The inclusion of palladium can further enhance the catalytic activity and stability of the anode, optimizing the production of this compound.

The choice among these materials often depends on the specific application, particularly the concentration of the chloride solution being electrolyzed. udhtu.edu.ua

Cathode Material Considerations

Materials such as stainless steel are often used for the cathode due to their good corrosion resistance, which is imparted by alloying elements like chromium (Cr) and nickel (Ni). rsc.org Titanium is also a suitable cathode material. karger.com An important consideration is the prevention of the electrochemical reduction of the newly formed this compound ions (OCl⁻) back to chloride ions (Cl⁻) at the cathode surface, as this reaction directly decreases the process yield. The design of the cell and the choice of cathode material should be tailored to minimize this reduction reaction. rsc.org

Instability Challenges in Electrochemical Synthesis Processes

The electrochemical production of this compound is subject to several instability challenges that can reduce efficiency, decrease product purity, and shorten the lifespan of the equipment. These challenges arise from competing chemical and electrochemical reactions that occur in the electrolytic cell.

A primary challenge is the unwanted reduction of this compound ions at the cathode, which directly lowers the net production rate. karger.com Additionally, the chemical decomposition of this compound into chlorate (ClO₃⁻) and chloride (Cl⁻) is a significant issue. This decomposition reaction is highly dependent on temperature and pH. It is favored by temperatures above 40°C and by low pH conditions where both hypochlorous acid (HOCl) and this compound ions (OCl⁻) are present in the solution. karger.comircwash.org

High current densities, while increasing the production rate, can also elevate the temperature of the electrolyte, which in turn accelerates the decomposition of this compound and can cause other adverse effects. rsc.org Similarly, the formation of scale, particularly when using hard water to prepare the brine, can be a major problem. Deposits of compounds like magnesium hydroxide (Mg(OH)₂) and calcium hydroxide (Ca(OH)₂) can form on the cathode surface, leading to cell failure. denora.comircwash.org Therefore, maintaining optimal operating conditions, including electrolyte temperature, concentration, and current density, is crucial for stable and efficient this compound synthesis. rsc.orgmdpi.com

Mechanistic Investigations of Hypochlorite Reactions and Decomposition

Decomposition Pathways of Hypochlorite Species

The decomposition of this compound (OCl⁻) in aqueous solutions is a significant area of study due to its widespread use as a disinfectant and bleaching agent. The stability of this compound solutions is influenced by various factors, including temperature, pH, ionic strength, and the presence of catalysts. Decomposition proceeds through several pathways, primarily leading to the formation of chlorate (B79027) (ClO₃⁻) and chloride (Cl⁻) ions, or the evolution of oxygen gas (O₂).

Uncatalyzed Decomposition Mechanisms

In the absence of added catalysts, this compound undergoes spontaneous decomposition through distinct chemical pathways. These reactions are generally slow at room temperature but accelerate with increasing temperature and under specific pH conditions.

3OCl⁻ → ClO₃⁻ + 2Cl⁻ wikipedia.org

Research has shown that this reaction proceeds through a multi-step mechanism involving the formation of chlorite (B76162) (ClO₂⁻) as an intermediate. researchgate.netcdnsciencepub.comsemanticscholar.org The mechanism proposed by Foerster and Dolch involves a slow, rate-determining bimolecular reaction of this compound ions to form chlorite, followed by a faster reaction between chlorite and another this compound ion to produce chlorate. researchgate.netcdnsciencepub.comsemanticscholar.org

The two-step mechanism can be represented as:

OCl⁻ + OCl⁻ → ClO₂⁻ + Cl⁻ (slow) cdnsciencepub.com

ClO₂⁻ + OCl⁻ → ClO₃⁻ + Cl⁻ (fast) cdnsciencepub.com

A secondary, minor pathway for the uncatalyzed decomposition of this compound involves the evolution of oxygen gas. powellsolutions.com This reaction becomes more significant under certain conditions and competes with the formation of chlorate. wikipedia.org The stoichiometry for this decomposition route is:

2OCl⁻ → 2Cl⁻ + O₂ wikipedia.org

The mechanism for oxygen formation is distinct from that of chlorate formation. Some studies propose that this reaction is a unimolecular decomposition. researchgate.net However, other research suggests a third-order reaction mechanism of the form r = k[HOCl]²[OCl⁻], indicating that both hypochlorous acid (HOCl) and the this compound ion are involved in the rate-determining step. figshare.comresearchgate.net This pathway is generally less favorable than chlorate formation in the absence of catalysts. nih.govacs.org For instance, in the concentration range of 0.7-3.0 M this compound, the rate of chlorate formation is reported to be 8.7 times faster than the rate of oxygen formation. nih.govacs.org

The decomposition of this compound has been the subject of numerous kinetic studies to determine reaction orders, rate constants, and activation energies. The decomposition to chlorate is generally accepted to follow second-order kinetics with respect to the this compound concentration. acs.org

The activation energy for the aqueous decomposition of sodium this compound to chlorate has been determined to be approximately 102-104 kJ/mol. acs.org For calcium this compound, a slightly lower activation energy of 96.8 kJ/mol has been reported, with a pre-exponential factor of 6.67 × 10¹⁰ L/mol·s. acs.orgacs.org

| Compound | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |

|---|---|---|---|

| Sodium this compound | 102 kJ/mol | Not specified | acs.org |

| Sodium this compound | 104 kJ/mol | Not specified | acs.org |

| Calcium this compound | 96.8 kJ/mol | 6.67 x 10¹⁰ L/mol·s | acs.orgacs.org |

For the oxygen evolution pathway, one study determined the rate constant (kₒ₂) for the third-order reaction (r = k[HOCl]²[OCl⁻]) to be 0.046 M⁻²s⁻¹ at 80°C. figshare.comresearchgate.net

The kinetics of this compound decomposition are highly sensitive to both pH and the ionic strength of the solution. powellsolutions.comresearchgate.netacs.org

pH: The pH of the solution dictates the equilibrium between hypochlorous acid (HOCl) and the this compound ion (OCl⁻). wikipedia.org The decomposition rate to chlorate is significantly influenced by pH, with an acid-catalyzed pathway becoming important in the pH range of 5 to 9 for sodium this compound solutions. acs.org The maximum rate of decomposition to chlorate occurs around neutral pH. diva-portal.org Below pH 5, this compound decomposition to chlorine gas and water becomes predominant. nih.gov The formation of oxygen is also pH-dependent, with studies indicating it occurs in the pH range where both HOCl and OCl⁻ are present (approximately pH 6-10). diva-portal.org

Ionic Strength: The rate of this compound decomposition increases with increasing ionic strength. researchgate.netcdnsciencepub.comnih.gov This effect is particularly pronounced at high ionic strengths. researchgate.netcdnsciencepub.com An empirical equation describing the effect of temperature and ionic strength (μ) on the second-order rate constant (k₂) for this compound decomposition is given as: log k₂ = 0.149μ + log[2.083 x 10¹⁰T exp(-1.018 x 10⁵/RT) exp(-56.5/R)] where k₂ has units of M⁻¹s⁻¹, T is the absolute temperature, R is the gas constant, and μ is between 1 and 6 molar. nih.govacs.org

| Compound | Ionic Strength (μ) | Rate Constant (k) | Source |

|---|---|---|---|

| Calcium this compound | 0.497 M | ~1.2 x 10⁻⁶ L/mol·s | acs.orgresearchgate.net |

| Sodium this compound (adjusted) | 0.497 M | ~7.0 x 10⁻⁸ L/mol·s | acs.orgresearchgate.net |

Note: The rate constant for calcium this compound is noted to be significantly higher (approximately 17 times at 55°C) than that for sodium this compound at a comparable ionic strength. acs.org

Catalyzed Decomposition Mechanisms of this compound

The decomposition of this compound, particularly the pathway leading to oxygen evolution, can be significantly accelerated by the presence of certain catalysts. powellsolutions.comcdnsciencepub.com Transition metal ions and their oxides are known to be effective catalysts. cdnsciencepub.comcdnsciencepub.com

Common catalysts include:

Cobalt (Co) cdnsciencepub.comcdnsciencepub.com

Nickel (Ni) cdnsciencepub.comcdnsciencepub.com

Copper (Cu) cdnsciencepub.comcdnsciencepub.com

Iridium (Ir) and Iridium Oxide (IrO₂) figshare.comacs.org

Ruthenium Oxide (RuO₂) acs.org

Crucially, these catalysts have been shown to exclusively accelerate the decomposition to chloride and oxygen, not the formation of chlorate. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, the decomposition of sodium this compound catalyzed by oxides of cobalt, nickel, and copper only enhances the reaction: 2NaOCl → 2NaCl + O₂ . cdnsciencepub.comcdnsciencepub.com

The catalytic activity varies among different metals. Ruthenium(IV) oxide has demonstrated greater activity than iridium(IV) oxide for oxygen evolution. acs.org The mechanism for catalysis often involves the formation of unstable higher oxides of the transition metals. cdnsciencepub.com For example, with cobalt and nickel, the rate of oxygen evolution is proportional to the amount of catalyst added but shows little dependence on the this compound concentration. cdnsciencepub.comcdnsciencepub.com In contrast, copper-catalyzed decomposition is nearly first-order with respect to this compound. cdnsciencepub.comcdnsciencepub.com

Some compounds, such as iridium chloride, have been found to catalyze both oxygen and chlorate formation, with the selectivity for chlorate increasing with higher pH. figshare.com

Role of Metal Ions (e.g., Nickel, Cobalt, Iron, Copper, Manganese, Iridium) as Catalysts

The decomposition of this compound is significantly influenced by the presence of transition metal ions, which act as catalysts, primarily promoting the decomposition pathway that yields oxygen and chloride ions rather than chlorate and chloride ions. cdnsciencepub.comcdnsciencepub.comresearchgate.net The catalytic activity of these metals varies, with their oxides and hydroxides playing a crucial role in the reaction mechanisms. The general order of catalytic activity for the decomposition of this compound to oxygen is Nickel (Ni) > Cobalt (Co) > Copper (Cu) > Iron (Fe) > Manganese (Mn). powellsolutions.com

Nickel (Ni) : Nickel ions, particularly in the form of nickel oxide or nickel oxide-hydroxide, are highly effective catalysts for this compound decomposition to oxygen. acs.orgnih.gov The reaction rate is proportional to the amount of nickel added but shows little dependence on the this compound concentration. cdnsciencepub.com The proposed mechanism involves the oxidation of Ni(II) to higher oxidation states, which then facilitate the decomposition of this compound. diva-portal.org

Cobalt (Co) : Cobalt oxides are also potent catalysts for the oxygen-evolving decomposition of this compound. cdnsciencepub.comnih.gov Similar to nickel, the rate of decomposition is proportional to the cobalt concentration but is not significantly affected by the this compound concentration. cdnsciencepub.com The mechanism is believed to proceed through the formation of unstable higher cobalt oxides. diva-portal.org

Iron (Fe) : In concentrated solutions of sodium this compound, iron does not act as a significant catalyst for the decomposition to oxygen. cdnsciencepub.comcdnsciencepub.com Instead, iron is largely oxidized to ferrate (FeO₄²⁻). cdnsciencepub.comcdnsciencepub.com While ferrate itself is a strong oxidizing agent, it does not efficiently catalyze the decomposition of this compound to oxygen under these conditions. nih.govresearchgate.netkspse.org

Copper (Cu) : Copper ions catalyze the decomposition of this compound to oxygen, and the reaction rate is approximately first-order with respect to the this compound concentration. cdnsciencepub.com The mechanism is thought to involve the formation of a dimeric copper(III) hydroxide (B78521) intermediate. acs.org Copper can also catalyze the formation of permanganate (B83412) and ferrate when manganese and iron are present. cdnsciencepub.comcdnsciencepub.com

Manganese (Mn) : Similar to iron, manganese is not an effective catalyst for the oxygen-producing decomposition of this compound in concentrated solutions. cdnsciencepub.comcdnsciencepub.com It is primarily oxidized to permanganate (MnO₄⁻). cdnsciencepub.comcdnsciencepub.com

Iridium (Ir) : Iridium compounds have been shown to catalyze both the decomposition of this compound to oxygen and its disproportionation to chlorate. acs.orgnih.govresearchgate.net The selectivity between these two pathways is influenced by pH, with increasing pH favoring the formation of chlorate. researchgate.net The catalytic species is believed to be colloidal hydrous iridium dioxide. researchgate.net Ruthenium oxide (RuO₂) has also been shown to be an effective catalyst for the decomposition to oxygen. acs.orgnih.gov

Interactive Data Table: Catalytic Activity of Metal Ions in this compound Decomposition

| Metal Ion | Primary Catalytic Effect | Predominant Decomposition Product(s) | Mechanistic Insight |

| Nickel (Ni) | Strong | Oxygen (O₂) and Chloride (Cl⁻) | Formation of higher nickel oxides |

| Cobalt (Co) | Strong | Oxygen (O₂) and Chloride (Cl⁻) | Formation of unstable higher cobalt oxides |

| Iron (Fe) | Weak | Oxidation of Fe to Ferrate (FeO₄²⁻) | Does not significantly catalyze O₂ evolution in concentrated solutions |

| Copper (Cu) | Moderate | Oxygen (O₂) and Chloride (Cl⁻) | Formation of a dimeric copper(III) hydroxide intermediate |

| Manganese (Mn) | Weak | Oxidation of Mn to Permanganate (MnO₄⁻) | Not a significant catalyst for O₂ evolution in concentrated solutions |

| Iridium (Ir) | Moderate | Oxygen (O₂) and Chlorate (ClO₃⁻) | Formation of colloidal hydrous iridium dioxide; selectivity is pH-dependent |

Identification of Catalytic Effects on Specific Decomposition Products

The presence of metal ion catalysts directs the decomposition of this compound primarily towards the formation of oxygen and chloride ions, while the uncatalyzed reaction can also lead to the formation of chlorate. cdnsciencepub.comcdnsciencepub.com

Oxygen and Chloride: Nickel and cobalt are particularly effective in catalyzing the decomposition of this compound into oxygen and chloride. cdnsciencepub.comresearchgate.net Copper also promotes this pathway, with the reaction rate being dependent on the this compound concentration. cdnsciencepub.com Iridium and ruthenium oxides are also efficient catalysts for oxygen evolution. acs.orgnih.gov The general proposed mechanism for this catalytic process involves the formation of higher metal oxides, which then react with this compound to release oxygen and regenerate the lower oxidation state of the metal oxide, completing the catalytic cycle. diva-portal.org

Chlorate: The formation of chlorate is generally not accelerated by the presence of metal catalysts like nickel, cobalt, copper, iron, and manganese. cdnsciencepub.comcdnsciencepub.com However, iridium is a notable exception, as it can catalyze the disproportionation of this compound to both chlorate and chloride, in addition to the oxygen-evolving pathway. researchgate.net The selectivity towards chlorate formation in the presence of iridium increases with an increase in pH. researchgate.net

Permanganate and Ferrate: In the presence of manganese and iron, this compound acts as an oxidizing agent, leading to the formation of permanganate and ferrate, respectively. cdnsciencepub.comcdnsciencepub.com Copper has been observed to catalyze the formation of both permanganate and ferrate, while nickel can catalyze the formation of permanganate. cdnsciencepub.com

Oxidation Reaction Mechanisms Involving this compound

Reactions with Inorganic Species (e.g., Nitrite (B80452) Ions)

The oxidation of nitrite ions (NO₂⁻) to nitrate (B79036) ions (NO₃⁻) by this compound is a well-studied reaction. The mechanism is dependent on the pH of the solution, as it involves hypochlorous acid (HOCl), which is in equilibrium with the this compound ion (OCl⁻).

The reaction is understood to proceed through a reversible initial step where hypochlorous acid reacts with the nitrite ion to form an intermediate, chloronitrite (ClNO₂). cdnsciencepub.com

Step 1: Formation of Chloronitrite NO₂⁻ + HOCl ⇌ ClNO₂ + OH⁻

This intermediate, chloronitrite, can then undergo two parallel reactions: hydrolysis and attack by another nitrite ion. cdnsciencepub.com

Step 2a: Hydrolysis of Chloronitrite ClNO₂ + H₂O → NO₃⁻ + Cl⁻ + 2H⁺

Step 2b: Attack by Nitrite Ion ClNO₂ + NO₂⁻ → N₂O₄ + Cl⁻

The dinitrogen tetroxide (N₂O₄) formed in the second pathway is then rapidly hydrolyzed to form nitrate and nitrite.

Step 3: Hydrolysis of Dinitrogen Tetroxide N₂O₄ + H₂O → HNO₃ + HNO₂

Reactions with Organic Compounds

This compound is a potent oxidizing agent for a wide range of organic compounds. The reaction mechanisms can vary depending on the structure of the organic substrate and the reaction conditions.

The reaction of this compound with aromatic compounds, such as phenols, typically proceeds through an electrophilic attack on the aromatic ring by hypochlorous acid. nih.gov This leads to the formation of chlorinated aromatic compounds. For instance, the chlorination of phenol (B47542) initially yields 2-chlorophenol (B165306) and 4-chlorophenol, followed by further chlorination to produce dichlorophenols and 2,4,6-trichlorophenol. nih.gov

Under more stringent conditions or with higher concentrations of this compound, ring cleavage can occur, leading to the formation of smaller, non-aromatic molecules, including chloroform (B151607) and various organic acids. nih.gov The formation of phenoxy radical intermediates has also been proposed as a possible pathway, particularly in the presence of dichlorine monoxide (Cl₂O), which can form from this compound. nih.gov

Humic matter, which is a complex mixture of polymeric organic acids found in soil and water, is also susceptible to oxidation by this compound. The degradation of humic substances by this compound involves oxidative processes that can be influenced by photolytic and photocatalytic conditions. nih.govubc.ca The reaction leads to the breakdown of the complex structure of humic matter into smaller molecules. The degradation can also be affected by the presence of certain ions; for example, nitrate, ferric, and manganous ions can facilitate the process, while chloride, bicarbonate, sulfate (B86663), and humic acid itself can slightly impede it. nih.gov

Cellulose (B213188) acetate (B1210297), a synthetic polymer derived from cellulose, can be degraded by this compound. The primary mechanism of degradation involves the oxidative cleavage of the β-1,4-glycosidic bonds that link the glucose units in the cellulose backbone. researchgate.netnih.govresearchgate.net This chain scission leads to a decrease in the molecular weight of the polymer.

Research has shown that the degradation of cellulose acetate by sodium this compound does not significantly alter the degree of substitution of the acetate groups, indicating that base-catalyzed hydrolysis of the ester groups is not the primary degradation pathway. researchgate.net Instead, the attack by this compound leads to the formation of various functional groups on the polymer chain, including carboxyl, aldehyde, and ketone groups. researchgate.net The introduction of bulky substituents, such as benzoyl groups, into the cellulose ester structure has been found to improve its resistance to degradation by this compound. researchgate.net

Formation Pathways of Halogenated By-products

This compound is a potent halogenating agent, and its reactions with natural organic matter (NOM) and other organic compounds in water can lead to the formation of various halogenated by-products, often referred to as disinfection by-products (DBPs). The primary reactive species in aqueous chlorine solutions are hypochlorous acid (HOCl) and the this compound ion (OCl⁻), with the equilibrium between them being pH-dependent. rug.nl Hypochlorous acid is generally a more effective halogenating agent than the this compound ion. nih.gov

The reaction mechanisms between chlorine and organic matter are complex and involve addition, oxidation, and substitution reactions. acs.org Substitution reactions, where a chlorine atom replaces another atom (typically hydrogen) on an organic molecule, are the primary pathway for the formation of chlorinated organic by-products. acs.org Humic and fulvic acids, major components of NOM in water, are highly reactive with chlorine and are significant precursors to DBP formation. rug.nl

Several classes of organic compounds are particularly susceptible to reactions with this compound that lead to halogenated by-products:

Substances capable of the haloform reaction: Compounds with a methyl ketone structure or those that can be oxidized to form such a structure can react with this compound to produce trihalomethanes (THMs), such as chloroform (CHCl₃). acs.orgnih.gov

Phenols and related aromatic compounds: These compounds readily undergo electrophilic substitution reactions with this compound, leading to the formation of chlorinated phenols and other aromatic by-products. nih.govmdpi.com

Nitrogenous organic compounds: Reactions with organic nitrogen-containing compounds, such as amino acids, can form various nitrogenous DBPs. rug.nl

The presence of bromide ions (Br⁻) in the water can significantly alter the formation pathways. This compound can oxidize bromide to hypobromous acid (HOBr), which is a more potent halogenating agent than hypochlorous acid. nih.govmdpi.com This leads to the formation of brominated and mixed chloro-bromo by-products. mdpi.com The use of household cleaning products containing sodium this compound can also lead to the emission of halogenated volatile organic compounds (VOCs), such as chloroform and carbon tetrachloride, through reactions with other organic chemicals present in these products or in the indoor environment. jst.go.jpresearchgate.net

| Precursor Class | Example Precursors | Reaction Type | Major Halogenated By-products | Reference |

|---|---|---|---|---|

| Natural Organic Matter (NOM) | Humic and Fulvic Acids | Substitution, Oxidation | Trihalomethanes (e.g., Chloroform), Haloacetic Acids | rug.nl |

| Methyl Ketones | Acetone, Acetaldehyde | Haloform Reaction | Chloroform, Bromoform | acs.orgnih.gov |

| Phenolic Compounds | Phenol, Cresols | Electrophilic Substitution | Chlorophenols | nih.govmdpi.com |

| Amino Acids | Various | Substitution | Chloramines, Nitrogenous DBPs | rug.nl |

Role in Reactive Oxygen Species (ROS) Generation

Hypochlorous acid (HOCl), the protonated form of this compound, is itself classified as a reactive oxygen species (ROS) or, more specifically, a reactive chlorine species (RCS). acs.orgnih.gov It is a potent oxidant produced endogenously by immune cells, such as neutrophils, during the oxidative burst to kill invading pathogens. acs.orgnih.gov This biological production is catalyzed by the enzyme myeloperoxidase (MPO), which uses hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) as substrates. acs.orgnih.govresearchgate.net

The generation pathway is as follows:

Upon activation, neutrophils produce superoxide (B77818) anion radicals (O₂•⁻) via the NADPH oxidase (NOX) enzyme complex. nih.govtdl.org

Superoxide dismutase (SOD) rapidly converts O₂•⁻ to hydrogen peroxide (H₂O₂). nih.govresearchgate.nettdl.org

Myeloperoxidase, released from neutrophil granules, catalyzes the reaction between H₂O₂ and Cl⁻ to produce hypochlorous acid (HOCl). acs.orgnih.govtdl.org

HOCl is a highly reactive molecule that contributes to oxidative stress by reacting with a wide array of biological molecules. nih.gov Its toxic properties stem from its ability to cause oxidative bleaching of heme groups and iron-sulfur centers, as well as chlorination of amines and unsaturated lipids. nih.gov While H₂O₂ can diffuse freely into cells, HOCl is less diffusible and tends to react primarily with cellular membrane components. nih.govnih.govnih.gov Hypochlorous acid is part of a broader network of ROS, which includes free radicals like the superoxide anion (O₂•⁻) and hydroxyl radical (HO•), as well as non-radical molecules like hydrogen peroxide (H₂O₂). tdl.org These species can interact with each other; for instance, H₂O₂ is a precursor for the highly reactive hydroxyl radical via the Fenton reaction in the presence of ferrous iron. acs.orgtdl.org

Enzyme-Catalyzed Halogenation Reactions and this compound Intermediates

Several classes of enzymes, known as halogenases, catalyze the incorporation of halogen atoms into organic substrates. In many of these enzymatic systems, a hypohalite species, such as this compound, is a key intermediate. nih.gov Haloperoxidases, for example, use hydrogen peroxide to oxidize a halide ion (e.g., Cl⁻) to form the corresponding hypohalous acid. nih.gov These are subdivided into heme-iron-dependent, vanadium-dependent, and metal-free haloperoxidases. nih.gov

For many of these enzymes, particularly heme- and vanadium-dependent haloperoxidases, the hypohalous acid intermediate is released from the active site. nih.gov The subsequent halogenation of the substrate then occurs non-selectively in the solution, dictated by the electronic properties of the substrate rather than by enzymatic control. nih.gov In contrast, flavin-dependent halogenases (FDHs) also generate a hypohalite intermediate from a halide and a hydroperoxyflavin species, but the reactive halogenating species is typically not released. Instead, it is channeled to a second active site where it reacts with the bound substrate in a highly regioselective manner.

While heme-containing enzymes have long been studied in the context of halogenation, nonheme iron enzymes represent another important class. The potential involvement of iron-hypochlorite intermediates in these enzymes has spurred research into synthetic biomimetic complexes. Recently, the first direct spectroscopic characterization of a biomimetic nonheme iron(III) this compound complex was achieved. nih.govnih.gov

A complex, [Feᴵᴵᴵ(OCl)(MeN4Py)]²⁺, was generated in aqueous solution by reacting its iron(II) precursor with sodium this compound (NaOCl). nih.gov This intermediate was found to be sufficiently stable at room temperature to be characterized using a suite of spectroscopic techniques, including UV-Vis absorption, resonance Raman, and EPR spectroscopies, as well as cryo-electrospray ionization mass spectrometry (cryo-ESIMS). nih.govnih.gov Density Functional Theory (DFT) calculations were used to rationalize the formation pathways and support the experimental observations. nih.govnih.gov This work provided the first definitive spectroscopic database for such nonheme Feᴵᴵᴵ–OCl species, which is crucial for identifying their potential formation in biological systems like iron halogenases. nih.govnih.gov

The characterized nonheme iron(III) this compound complex was observed to undergo subsequent conversion to a high-valent iron(IV)-oxo (Feᴵⱽ=O) species. nih.gov The pathway involves the homolytic cleavage of the O–Cl bond within the Feᴵᴵᴵ–OCl complex. nih.gov This homolysis yields the Feᴵⱽ=O species and a chlorine radical (Cl•).

The reaction can be summarized as: [L-Feᴵᴵᴵ–OCl] → [L-Feᴵⱽ=O] + Cl• (where L represents the supporting ligand)

DFT calculations indicated that this transformation from the Feᴵᴵᴵ–OCl complex to the Feᴵⱽ=O species is an endergonic (energy-requiring) reaction. nih.gov The calculations also suggested an alternative, highly exergonic (energy-releasing) pathway where a transient Feᴵᴵ–OCl intermediate could directly form the Feᴵⱽ=O species. nih.gov The observation of a pathway from a spectroscopically characterized Feᴵᴵᴵ-OCl intermediate to a potent Feᴵⱽ=O oxidant has significant implications for understanding the mechanisms of nonheme iron halogenases, which are proposed to use high-valent iron-oxo species to abstract hydrogen atoms from substrates, initiating the halogenation cycle. nih.gov

| Starting Complex | Reaction/Process | Product(s) | Thermodynamics | Reference |

|---|---|---|---|---|

| [L-Feᴵᴵᴵ–OH] + OCl⁻ | Ligand Exchange | [L-Feᴵᴵᴵ–OCl] | Endergonic | nih.gov |

| [L-Feᴵᴵᴵ–OCl] | Homolytic O-Cl Cleavage | [L-Feᴵⱽ=O] + Cl• | Endergonic | nih.gov |

| [L-Feᴵᴵ–OCl] | Direct Conversion | [L-Feᴵⱽ=O] + Cl• | Highly Exergonic | nih.gov |

Electrochemical Studies and Processes Involving Hypochlorite

Corrosion Phenomena in Hypochlorite Solutions

This compound solutions are known to be highly corrosive to many materials, particularly metals. google.com The corrosion is a result of its composition, which often includes sodium this compound, sodium chloride, and sodium hydroxide (B78521), each contributing through distinct mechanisms. google.com Sodium this compound, a powerful oxidant, facilitates metal corrosion via a redox attack. google.com

Mild Steel: Studies on the corrosion behavior of mild steel in calcium this compound solutions show that the corrosion rate increases with the concentration of free available chlorine. This is because both the exchange current density for the iron's oxidation and the limiting current density for the this compound's reduction increase with higher this compound concentrations. The corrosion process can be significant in industrial settings like bleach plants in paper mills, where machinery is subject to pitting and crevice corrosion, leading to a considerable reduction in its operational life. nmlindia.org

Stainless Steel: The this compound ion (OCl⁻) is particularly aggressive towards stainless steels, acting similarly to wet chlorine gas and posing a significant risk for pitting and crevice corrosion. bssa.org.uktubingchina.com Most grades of stainless steel are susceptible to this localized corrosion even in a 5% solution at ambient temperatures. bssa.org.uktubingchina.com At elevated temperatures, the risk extends to stress corrosion cracking (SCC). bssa.org.uktubingchina.comcorrosionpedia.com

AISI 304 Stainless Steel: This grade is prone to considerable localized attacks, including pitting and crevice corrosion, in this compound solutions. nmlindia.org Pitting has been observed from spills of household bleach (which contains about 5.25% sodium this compound) on 304-type stainless steel sinks if not rinsed away promptly. bssa.org.uktubingchina.com Constant exposure to chlorides from this compound solutions can cause the protective chromium layer on the surface to dissolve, allowing the iron to react with oxygen and form rust. metlspan.com

AISI 316 Stainless Steel: While more resistant than 304, SS316 is also prone to localized corrosion, especially under conditions of system closure in industrial plants, where temperature and concentrations of this compound and chloride ions increase. nmlindia.org For disinfecting or sanitizing purposes, dilute this compound solutions can be used with care on 316 steel, but it is crucial to keep the contact time and temperature to a minimum, followed by thorough rinsing. bssa.org.uktubingchina.com As a guideline, residual chlorine levels of 15-20 ppm at ambient temperatures are considered safe for 316-grade steel for a maximum contact time of 24 hours, provided it is rinsed afterward. bssa.org.uktubingchina.com

The table below summarizes the corrosion resistance of various metals and alloys in a 5% sodium this compound solution.

| Material | Temperature: 20°C | Temperature: Boiling Point |

| Carbon steel | Serious corrosion (>1.0 mm/year) | Serious corrosion (>1.0 mm/year) |

| Alleima® 3R12 (SS 304L) | Risk of pitting and crevice corrosion | Severe risk of pitting and stress corrosion cracking |

| Alleima® 3R60 (SS 316L) | Risk of pitting and crevice corrosion | Severe risk of pitting and stress corrosion cracking |

| Alleima® 2RK65 ('904L') | Risk of pitting | Severe risk of pitting and stress corrosion cracking |

| Titanium (CP Ti) | Corrosion proof (<0.1 mm/year) | Corrosion proof (<0.1 mm/year) |

Data sourced from Alleima corrosion tables. alleima.com

The corrosion of metals in this compound solutions is an electrochemical process governed by anodic and cathodic reactions. this compound is a strong electrolyte, and its presence increases the conductivity of the solution, which is a fundamental factor in electrochemical corrosion. nih.gov

The primary mechanism involves sodium this compound acting as a strong oxidant. google.com The this compound ion (OCl⁻) is reduced at the cathode, which is the dominant cathodic reaction governing the corrosion of steels in these solutions. nmlindia.org In acidic solutions, gold can be dissolved by this compound, whereas in alkaline solutions, the gold surface is more likely to remain preserved. researchgate.net

For mild steel in calcium this compound, the anodic reaction involves the dissolution of iron, while the cathodic reaction is the reduction of the this compound ion. The corrosion rate is observed to be independent of the chloride ion concentration but increases with the this compound concentration.

For stainless steels, the presence of chloride ions (often present in this compound solutions) is critical as they attack and penetrate the passive layer of the metal, leading to pitting. google.com The mechanism of corrosion is often a differential aeration cell, leading to pitting and crevice corrosion. researchgate.net Electrochemical studies on 316L stainless steel show that the corrosion potential tends to increase and stabilize after immersion, which can be attributed to the cathodic reaction becoming more significant or a tendency towards passivity. researchgate.net However, parameters like rotational speed can influence the resistance values, suggesting that metal dissolution in the corrosion potential region is controlled by mass transport. researchgate.net

The table below presents key electrochemical parameters for mild steel in a calcium this compound solution with a fixed chloride ion concentration of 1000 ppm.

| Free Available Chlorine (ppm) | Corrosion Current (icorr) (A/cm²) | Corrosion Rate (mm/year) |

| 100 | 1.1 x 10⁻⁵ | 0.12 |

| 200 | 2.0 x 10⁻⁵ | 0.22 |

| 300 | 2.8 x 10⁻⁵ | 0.31 |

| 400 | 3.5 x 10⁻⁵ | 0.39 |

| 500 | 4.2 x 10⁻⁵ | 0.46 |

Data derived from polarization studies.

This compound in Electrochemical Advanced Oxidation Processes (eAOPs)

Electrochemical Advanced Oxidation Processes (eAOPs) are a class of water treatment technologies that utilize electrochemically generated reactive species to degrade recalcitrant organic pollutants. mdpi.comiaea.org In these processes, this compound can be both an electrogenerated intermediate and a precursor for the formation of other powerful oxidants. jecst.org The indirect oxidation of pollutants occurs via these in-situ generated oxidants. mdpi.com Chloride ions present in wastewater can be oxidized at the anode to form active chlorine species, including chlorine, hypochlorous acid, and this compound ions, which then act as the primary agents for oxidizing contaminants in the bulk solution. jecst.org

The effectiveness of eAOPs relies on the on-site generation of highly reactive species. mdpi.com When chloride is present in the solution, it can be anodically oxidized to produce this compound. jecst.orgmdpi.com This electrogenerated this compound can then participate in the degradation of pollutants or be further transformed into other reactive species. tue.nl

Hydroxyl radicals (•OH) are potent, non-selective oxidizing agents central to many AOPs. mdpi.com In eAOPs, they are primarily generated from the oxidation of water on the anode surface, especially on anodes with high oxygen-overpotential like Boron-Doped Diamond (BDD). mdpi.com

This compound can also be a source of hydroxyl radicals through several pathways:

Reaction with Hydrogen Peroxide: The reaction between this compound and hydrogen peroxide has been shown to produce hydroxyl radicals. researchgate.net

Reaction with Iron(II) Complexes: Hypochlorous acid reacts rapidly with ferrocyanide, a model iron(II) complex, to form free hydroxyl radicals. nih.gov This reaction is significantly faster than the analogous Fenton reaction involving hydrogen peroxide. nih.gov

Photolysis: The photolysis of hypochlorous acid (HOCl), which is in equilibrium with this compound, directly produces hydroxyl radicals (•OH) and chlorine radicals (Cl•). mdpi.com

Electrochemical Oxidation: The first step in the electrochemical oxidation of this compound at a platinum anode is the formation of the chloroxyl radical (ClO•), which can lead to further radical chain reactions. tue.nl

Sulfate (B86663) radical (SO₄•⁻)-based AOPs have gained attention due to the high redox potential (2.6–3.1 V) and longer half-life of sulfate radicals compared to hydroxyl radicals. nih.gov In electrochemical systems, sulfate radicals are typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻). nih.gov

The generation can occur via several electrochemical routes:

Anodic Oxidation of Sulfate: At anodes with a large oxygen-overpotential, sulfate ions (SO₄²⁻) can be directly oxidized to form persulfate, which can then be activated to produce sulfate radicals. nih.gov The presence of heterogeneous free hydroxyl radicals can also indirectly oxidize sulfate ions to generate sulfate radicals. nih.gov

Cathodic Reduction of Persulfate: Persulfate ions can be activated via direct cathodic reduction at certain electrocatalytic surfaces to form sulfate radicals. nih.gov

Electrogeneration of Reactive Species for Pollutant Degradation

Active Chlorine Species Involvement

In electrochemical processes, particularly in electrochemical advanced oxidation processes (eAOPs), the degradation of pollutants is often not a result of direct electron transfer with the electrode. Instead, it is mediated by powerful oxidizing agents generated in situ. When a solution containing chloride ions (Cl⁻) is electrolyzed, a variety of potent oxidants collectively known as "active chlorine" or reactive chlorine species (RCS) are formed. jecst.org

The primary active chlorine species include molecular chlorine (Cl₂), hypochlorous acid (HClO), and the this compound ion (ClO⁻). jecst.org The formation of these species begins with the oxidation of chloride ions at the anode to produce chlorine gas. This chlorine then dissolves and hydrolyzes in the aqueous solution to form hypochlorous acid, which in turn can dissociate into this compound ions. mdpi.com The relative concentration of HClO and ClO⁻ is highly dependent on the pH of the solution, with a pKa of about 7.5. researchgate.net Below this pH, hypochlorous acid is the dominant species, while above it, the this compound ion prevails. jecst.org

Beyond these stable species, more reactive and short-lived radical species can also be generated at the anode surface. These include the chloroxyl radical (ClO•), which has been identified as the first step in the electrochemical oxidation of this compound. researchgate.net The presence of these various active chlorine species creates a highly oxidative environment capable of breaking down resilient organic pollutants. jecst.org

Mechanisms of Pollutant Degradation via this compound-Mediated eAOPs

The degradation of organic pollutants through this compound-mediated eAOPs primarily occurs via an indirect oxidation mechanism. In this process, the electrochemically generated active chlorine species attack the pollutant molecules in the bulk solution. mdpi.com This is a powerful method for treating wastewater containing biorecalcitrant compounds that are resistant to conventional treatment methods. researchgate.net

The specific mechanism of degradation depends on both the pollutant's chemical structure and the dominant active chlorine species present. Hypochlorous acid (HClO) is often the main oxidizing agent in these reactions due to its high oxidation potential. researchgate.net For example, in the degradation of the antibiotic oxytetracycline, the process is initiated by an attack from HClO species on susceptible sites within the molecule, such as the amide group. This leads to a series of reactions that break down the complex antibiotic structure into smaller, less harmful byproducts.

Similarly, studies on the degradation of phenol (B47542) in wastewater have shown that an electrochemically generated anolyte rich in reactive ions and free radicals can achieve nearly complete destruction of the pollutant. gnest.org The degradation pathway often involves the formation of intermediate products like benzoquinone, catechol, and hydroquinone, which are subsequently broken down into aliphatic carboxylic acids such as maleic acid and oxalic acid. gnest.org This transformation renders the wastewater more biodegradable and less toxic. gnest.org The process effectively mineralizes organic compounds, meaning they are broken down into carbon dioxide, water, and simple inorganic ions.

Influence of Electrode Materials and Anolyte Composition on Degradation Efficiency

The efficiency of pollutant degradation in this compound-mediated eAOPs is critically dependent on the choice of electrode material and the chemical composition of the anolyte. mdpi.commdpi.com

Electrode Materials: The anode material is particularly crucial as it is the site of active chlorine generation. mdpi.com Dimensionally Stable Anodes (DSAs), such as titanium coated with mixed metal oxides like RuO₂-TiO₂, are widely used due to their high electrocatalytic activity and stability. jecst.org Other materials studied include platinum (Pt), gold (Au), glassy carbon, and boron-doped diamond (BDD). researchgate.netresearchgate.net

The physical properties of the electrode, such as surface roughness and porosity, significantly impact performance. mdpi.com Electrodes with higher surface roughness and porosity, like those made from graphite (B72142) granules, provide a larger surface area for anodic reactions. mdpi.com This increased area can enhance the current efficiency for chlorine generation, leading to higher this compound production and lower energy consumption. mdpi.com Research has shown that increasing electrode surface roughness can decrease energy consumption by 23% to 39%. mdpi.com

Anolyte Composition: The composition of the anolyte, the electrolyte in the anode compartment, is another key factor. The concentration of chloride ions (Cl⁻) is directly related to the rate of this compound production; a higher initial concentration of NaCl generally leads to a greater yield of ClO⁻. jecst.orgjecst.org The pH of the solution governs the equilibrium between hypochlorous acid (HClO) and this compound ions (ClO⁻), which affects the oxidative power of the solution. nih.gov Furthermore, the presence of other salts, such as sulfates (SO₄²⁻), can influence the process. Studies using BDD anodes have found that sulfate-enriched electrolytes can be beneficial, as they promote the generation of hydroxyl radicals (•OH), which in turn enhances the formation of highly oxidative species like perchlorate (B79767) (ClO₄⁻) and can lead to faster pollutant degradation. researchgate.netwur.nl

| Electrode Material | Key Characteristics/Performance |

|---|---|

| Porous Graphite | Inexpensive, high surface area, leads to low energy consumption and high NaOCl production. mdpi.com |

| Boron-Doped Diamond (BDD) | High resistance to fouling, promotes •OH generation, effective in sulfate-enriched electrolytes. mdpi.comresearchgate.net |

| Ti/RuO₂-TiO₂ (DSA) | Good electrocatalytic activity, stable, commonly used for active chlorine generation. mdpi.comjecst.org |

| Platinum (Pt) | Effective for this compound reduction/oxidation studies, but can be impacted by oxide formation. researchgate.net |

| Ti/PtPd(10%)Oₓ (DSA) | Capable of producing high levels of this compound, with output increasing with NaCl concentration and cell potential. jecst.org |

Electrochemical Systems Utilizing this compound as a Catholyte

While this compound is often studied for its role at the anode in oxidation processes, it can also be utilized as a catholyte—the electrolyte in the cathode compartment—in certain electrochemical energy systems. In this configuration, the this compound ion acts as the positive or depolarizer, accepting electrons at an inert cathode. This application is particularly notable in the development of novel battery systems. google.com

Development of this compound-Based Battery Systems (e.g., Aluminum Aqueous Battery)

A significant example of a system using this compound as a catholyte is the aluminum-hypochlorite aqueous battery. acs.orgdtic.mil This type of battery uses a metallic aluminum or aluminum alloy anode and an aqueous solution of sodium this compound (NaOCl) as the solution-phase cathode, or catholyte. google.comacs.org Such systems are attractive because aluminum is an abundant, low-cost metal with a high theoretical volumetric energy density. dtic.mil

The Al-NaOCl system offers several advantages, including high power density, a positive redox potential, and high Faradaic current capacity. acs.org The use of an aqueous electrolyte makes the battery simple to handle, inexpensive, and non-flammable compared to organic electrolyte systems. dtic.mil In this cell, the aluminum anode is oxidized, while at an inert cathode (such as nickel plated with palladium), the this compound ion is reduced to chloride and hydroxide ions. acs.org Research has demonstrated that these batteries can achieve high current densities, approaching 1200 mA/cm², with voltages over 1.0 V. acs.orgdtic.mil

Optimization of Catholyte Concentration and Operating Conditions

The performance of the aluminum-hypochlorite battery is highly sensitive to the catholyte concentration and other operating conditions like temperature and the composition of the anode electrolyte. acs.org Extensive research has been conducted to determine the optimal parameters to maximize the battery's power output and efficiency.

Studies have shown that a catholyte concentration of 0.70 M sodium this compound is optimal under specific conditions. acs.org This optimal concentration is paired with varying concentrations of sodium hydroxide (NaOH) in the anolyte and different operating temperatures to activate the aluminum anode effectively. For instance, the 0.70 M NaOCl concentration performed best in combination with 3.0 M NaOH at 55°C and with 5.0 M NaOH at 65°C. acs.org Temperatures below 45°C were found to be insufficient for proper aluminum activation, while temperatures above 65°C did not yield significant improvements in performance. acs.org These optimized conditions are crucial for achieving the high current densities and stable voltages that make this battery technology viable. acs.org

| Parameter | Optimized Value/Condition | Associated Anolyte/Temperature |

|---|---|---|

| NaOCl Catholyte Concentration | 0.70 M | N/A |

| NaOH Anolyte Concentration | 3.0 M | For use with 0.70 M NaOCl at 55 °C |

| NaOH Anolyte Concentration | 5.0 M | For use with 0.70 M NaOCl at 65 °C |

| Operating Temperature | 55 °C | For use with 3.0 M NaOH |

| Operating Temperature | 65 °C | For use with 5.0 M NaOH |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | ClO⁻ |

| Sodium this compound | NaClO |

| Aluminum | Al |

| Sodium Chloride | NaCl |

| Sodium Hydroxide | NaOH |

| Chlorine | Cl₂ |

| Hypochlorous Acid | HClO |

| Oxytetracycline | C₂₂H₂₄N₂O₉ |

| Phenol | C₆H₅OH |

| Benzoquinone | C₆H₄O₂ |

| Catechol | C₆H₄(OH)₂ |

| Hydroquinone | C₆H₄(OH)₂ |

| Maleic Acid | C₄H₄O₄ |

| Oxalic Acid | C₂H₂O₄ |

| Titanium | Ti |

| Ruthenium(IV) Oxide | RuO₂ |

| Titanium Dioxide | TiO₂ |

| Platinum | Pt |

| Gold | Au |

| Boron | B |

| Diamond | C |

| Palladium | Pd |

| Nickel | Ni |

| Sulfate | SO₄²⁻ |

| Perchlorate | ClO₄⁻ |

| Carbon Dioxide | CO₂ |

| Water | H₂O |

Spectroscopic Characterization of Hypochlorite and Its Intermediates

Ultraviolet/Visible (UV/Vis) Absorption Spectroscopy

UV/Vis spectroscopy is a fundamental tool for both the qualitative identification and quantitative measurement of hypochlorite species in aqueous solutions.

In aqueous solutions, an equilibrium exists between hypochlorous acid (HOCl) and the this compound ion (OCl⁻). UV/Vis spectroscopy can distinguish between these species due to their distinct absorption spectra. The this compound ion (ClO⁻) exhibits a strong absorption maximum around 292 nm. news-medical.netresearchgate.net Hypochlorous acid (HOCl), on the other hand, has a primary absorption peak at approximately 235-237 nm. researchgate.netresearchgate.netcliniseptplus.com The position of the equilibrium is pH-dependent, with a pKa of about 7.5. nih.govoptica.org Therefore, at a pH below 7.5, the concentration of hypochlorous acid increases, leading to a stronger absorbance at ~235 nm, while at a pH above 7.5, the this compound ion dominates, resulting in a prominent peak at 292 nm. researchgate.net

UV/Vis spectroscopy is also instrumental in identifying reaction intermediates, such as nonheme iron(III)-hypochlorite (Fe³⁺-OCl) complexes. These intermediates can be generated and prove stable enough for characterization at room temperature. nih.govnih.gov The formation of such complexes is indicated by changes in the UV/Vis absorption spectrum over time, allowing for the monitoring of their formation and subsequent reactions. nih.gov

Table 1: UV/Vis Absorption Maxima for this compound and Related Species

| Species | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|

| This compound Ion (OCl⁻) | ~292 nm | ~300-378 M⁻¹cm⁻¹ |

Note: The exact values can vary slightly depending on the specific experimental conditions.

The concentration of the this compound ion can be accurately determined using UV/Vis spectroscopy by applying the Beer-Lambert law. This law establishes a linear relationship between the absorbance of a species and its concentration in a solution. To quantify this compound, a calibration curve is typically created by measuring the absorbance at its λmax of ~292 nm for a series of standard solutions of known concentrations. news-medical.net The high degree of linearity, often indicated by a correlation coefficient (R²) value close to 0.9999, demonstrates the reliability of this method for quantitative analysis in quality control settings. news-medical.net For accurate measurements, it is crucial to control the pH of the solution to ensure that the equilibrium favors the this compound ion, which is the species being measured at 292 nm. news-medical.net This technique provides a rapid and cost-effective alternative to traditional titration methods for determining this compound concentration. news-medical.net

Raman Spectroscopy for Chemical Speciation

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the chemical structure and speciation of molecules in a sample.

Raman spectroscopy is particularly useful for studying the equilibrium between the different forms of free chlorine in aqueous solutions. The technique can simultaneously detect and distinguish between this compound ion (OCl⁻), hypochlorous acid (HOCl), and dissolved molecular chlorine (Cl₂). researchgate.netnih.govoptica.org The pH of the solution significantly influences the equilibrium between these species. At a pH above 7.5, the dominant species is the this compound ion. As the pH decreases, the equilibrium shifts towards hypochlorous acid, and at very low pH (below 5), the formation of aqueous chlorine (Cl₂) can be observed. nih.govresearchgate.net Raman spectroscopy has been instrumental in identifying the potent oxidant at low pH as Cl₂(aq) rather than other proposed species. nih.govoptica.org

Resonance Raman (rR) spectroscopy is a specialized Raman technique that can be used to selectively enhance the vibrational modes of a chromophore, making it highly effective for studying metalloenzymes and their intermediates. nih.gov This technique has been successfully employed to characterize nonheme iron(III)-hypochlorite complexes. nih.govnih.gov Upon the addition of sodium this compound to a solution containing a nonheme iron(II) complex, new, strong bands appear in the resonance Raman spectrum. nih.gov These bands, for example at 580, 653, and 673 cm⁻¹, are assigned to the Fe³⁺-OCl complex. nih.gov The time-dependent changes in these spectral features allow for the concurrent monitoring of the initial iron(II) species, the intermediate iron(III)-hypochlorite complex, and the subsequent formation of an iron(IV)-oxo species. nih.gov

Table 2: Characteristic Raman Bands for Selected Species

| Species | Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Nonheme Fe³⁺-OCl Complex | 580, 653, 673 | Fe-O-Cl vibrations |

| Nonheme Fe⁴⁺=O Complex | 843 | Fe=O stretch |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal complexes. unibo.it

The reaction of this compound can lead to the formation of radical species. For instance, the photolysis of this compound by ultraviolet (UV) light can generate highly reactive radicals like hydroxyl radicals (HO•) and chlorine atoms (Cl•). mdpi.com EPR spectroscopy is the primary technique for the direct detection and identification of such short-lived radical intermediates. syntechinnovation.com While the direct detection of highly reactive radicals can be challenging, spin trapping techniques are often employed. syntechinnovation.com This involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be readily detected and characterized by EPR. syntechinnovation.com

Furthermore, EPR spectroscopy is a valuable tool for characterizing paramagnetic metal complexes, such as the nonheme iron(III)-hypochlorite intermediates. nih.govnih.gov The EPR spectrum can provide detailed information about the electronic structure of the iron center and its coordination environment, complementing the data obtained from other spectroscopic methods like UV/Vis and Raman spectroscopy. nih.govnih.gov

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS or DRIFT) is a technique used for analyzing powdered and solid samples with minimal preparation. wikipedia.org In this method, infrared light illuminates the sample, and the diffusely reflected light, which has been scattered multiple times by the sample particles, is collected and analyzed. wikipedia.org The resulting spectrum reveals information about the vibrational modes of the functional groups within the material, allowing for its chemical characterization. usda.gov This technique is particularly advantageous because it is fast, requires only a small amount of sample, is non-destructive, and is relatively inexpensive. cdnsciencepub.com

When combined with chemical treatments, DRIFT spectroscopy can be a powerful tool for characterizing specific components of complex mixtures. One such application involves the use of sodium this compound (NaClO) oxidation to selectively remove and analyze organic matter from mineral matrices, such as soil. cdnsciencepub.comcdnsciencepub.com By comparing the DRIFT spectra of a sample before and after oxidation with this compound, researchers can deduce the chemical composition of the labile, or easily oxidizable, organic fraction. cdnsciencepub.com

Characterization of Organic Matter via this compound Oxidation

The combination of DRIFT spectroscopy with sodium this compound oxidation is an effective method for characterizing the composition of soil organic matter (SOM). cdnsciencepub.comcdnsciencepub.com this compound oxidation at a controlled pH (typically around 8) removes a significant portion of the organic matter without substantially altering the soil's mineral matrix. cdnsciencepub.com The difference between the spectra taken before and after the oxidation highlights the chemical characteristics of the organic material that was removed. cdnsciencepub.com

Studies on various soil fractions have demonstrated that this method can differentiate the functional group composition of oxidizable organic matter. cdnsciencepub.comcdnsciencepub.com For example, after this compound treatment, a decrease in the intensity of DRIFT absorption bands associated with aliphatic C–H stretching (around 2920-2850 cm⁻¹) is consistently observed, indicating the removal of aliphatic compounds. cdnsciencepub.comillinois.edu Similarly, changes in bands related to proteins and lignin (B12514952) provide insights into the relative abundance of these components in different soil fractions. cdnsciencepub.com For instance, research has shown that mineral-associated organic matter can be rich in proteinous materials, identified by prominent peaks at approximately 1670 cm⁻¹ (Amide I) and 1540 cm⁻¹ (Amide II). cdnsciencepub.com

While powerful, the technique has limitations. The strong infrared absorption bands from soil minerals, such as Si–O stretching vibrations around 1030 cm⁻¹, can interfere with the detection of certain organic functional groups, particularly polysaccharides. cdnsciencepub.comcdnsciencepub.com

Table 1: Key DRIFT Absorption Bands for Soil Organic Matter Characterization via this compound Oxidation The following table is interactive. Click on the headers to sort the data.

Cryo-Electrospray Ionization Mass Spectrometry (Cryo-ESIMS) for Intermediates

The study of chemical reactions often involves the challenge of detecting and characterizing highly reactive, short-lived intermediates that are key to understanding reaction mechanisms. rsc.org Cryo-Electrospray Ionization Mass Spectrometry (Cryo-ESIMS) is an advanced analytical technique designed to trap and analyze such transient species. yale.edu The method involves extracting molecules and ions directly from a solution via electrospray ionization (ESI), where a high voltage is applied to a liquid to create an aerosol. yale.edu These charged droplets are then rapidly cooled to cryogenic temperatures (e.g., 10 K) in the gas phase. yale.edu This rapid freezing process effectively quenches further reactions, allowing for a molecular-level "snapshot" of the species present in the solution at a specific moment, including reactive intermediates. yale.edu

In the context of this compound chemistry, Cryo-ESIMS offers a promising avenue for investigating the mechanisms of oxidation and chlorination reactions. Many reactions involving this compound are proposed to proceed through unstable intermediates, such as alkyl hypochlorites formed from alcohols. researchgate.net These intermediates can undergo further reactions like decomposition or rearrangement. researchgate.net

By applying Cryo-ESIMS, it would be possible to directly observe these proposed intermediates. A reaction mixture containing this compound and a substrate (e.g., an alcohol or an organic pollutant) could be continuously sampled and sprayed into the mass spectrometer. The rapid cooling would trap the intermediate species, which could then be isolated and characterized by their mass-to-charge ratio. Further structural information could be obtained through techniques like collision-induced dissociation within the mass spectrometer. rsc.org This approach would provide direct experimental evidence for proposed reaction pathways that are otherwise inferred from final product analysis and kinetic studies.

Computational Chemistry and Modeling Approaches for Hypochlorite Systems

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost. DFT methods are particularly well-suited for studying the electronic structure and reactivity of transition metal complexes and their interactions with oxidants like hypochlorite.